3-Hydroxy-3',4',5,7-tetramethoxyflavone

Description

Contextualization within Flavonoid and Polymethoxylated Flavone (B191248) Research

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants and are recognized for their diverse biological activities. np-mrd.org Within this class, polymethoxylated flavones (PMFs) are a specialized subgroup characterized by the presence of multiple methoxy (B1213986) (-OCH3) groups on their core flavone structure. sigmaaldrich.com These compounds are particularly abundant in the peels of citrus fruits. photochemcad.comchemspider.com

PMFs are a focal point of research due to their unique physicochemical properties. The high degree of methoxylation increases their lipophilicity (fat-solubility) and enhances their ability to permeate cellular membranes when compared to their more common hydroxylated counterparts. sigmaaldrich.com This structural feature is critical as it influences their bioavailability and interaction with cellular systems. sigmaaldrich.com The scientific community is actively investigating PMFs for a range of potential applications, with studies exploring their anti-inflammatory, antioxidant, and neuroprotective effects. photochemcad.commolport.comnih.gov

3-Hydroxy-3',4',5,7-tetramethoxyflavone fits within this context as a hydroxylated PMF. It is a methylated version of quercetin (B1663063), a flavonol found in many food crops. np-mrd.org The specific arrangement of one hydroxyl and four methoxy groups on its structure places it at the intersection of flavonol and PMF research. This compound has been identified in extracts from plants such as the elderberry fruit (Sambucus nigra), positioning it as a subject of interest in the study of natural bioactive compounds. np-mrd.org

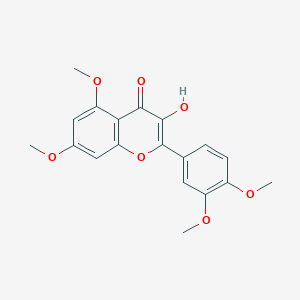

Nomenclature, Chemical Classification, and Structural Overview of this compound

From a chemical standpoint, this compound is classified as both a flavonol and a polymethoxylated flavone. The designation "flavonol" is due to the presence of a hydroxyl group at the 3-position of the C-ring, a defining feature of this flavonoid subclass. np-mrd.orgchemicalbook.com Simultaneously, the four methoxy groups on the flavonoid skeleton categorize it as a tetramethoxyflavone, a type of PMF. sigmaaldrich.com

The molecular structure is based on the characteristic 15-carbon (C6-C3-C6) backbone of all flavonoids, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C). For this specific compound, the substitution pattern is as follows:

A hydroxyl group (-OH) is located at position 3.

Methoxy groups (-OCH3) are attached at positions 5 and 7 on the A-ring, and at positions 3' and 4' on the B-ring. np-mrd.org

This precise arrangement of functional groups defines its chemical identity and properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H18O7 | np-mrd.org |

| Molar Mass | 358.34 g/mol | np-mrd.org |

| Classification | Flavonol, Polymethoxylated Flavone (PMF) | np-mrd.orgsigmaaldrich.com |

| CAS Registry Number | 1244-78-6 | np-mrd.orgmolport.com |

The nomenclature for flavonoids can be complex, leading to various synonyms for a single compound. For this compound, the most common synonym derives from its relationship to quercetin (3,3',4',5,7-pentahydroxyflavone). By replacing the hydroxyl groups at the 3', 4', 5, and 7 positions with methoxy groups, it becomes a tetramethyl ether of quercetin.

| Name Type | Name | Source |

|---|---|---|

| Common Name | This compound | molport.com |

| Synonyms | 3',4',5,7-Tetra-O-methylquercetin | np-mrd.org |

| Quercetin 3',4',5,7-tetramethyl ether | chemicalbook.com | |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one | molport.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAASNKNLMQBKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154319 | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244-78-6 | |

| Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVERIONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Distribution, and Ecological Roles

Botanical Sources and Isolation Methodologies

Comprehensive phytochemical analyses of Sambucus nigra (elderberry) have identified a rich profile of bioactive compounds, primarily anthocyanins such as cyanidin-3-glucoside, as well as various flavonols like quercetin (B1663063) and kaempferol, and phenolic acids. tandfonline.commdpi.comnih.gov However, based on extensive reviews of elderberry's chemical composition, 3-Hydroxy-3',4',5,7-tetramethoxyflavone is not a reported constituent of the fruit, leaves, or flowers of this plant. tandfonline.comnih.govnih.gov

The natural occurrence of this compound as an aglycone (not attached to a sugar) is not well-documented in scientific literature, with one source describing tetramethoxyflavones as relatively rare bioactive compounds. mdpi.com While the precise compound of interest is elusive, structurally similar polymethoxyflavonoids (PMFs) have been successfully isolated from a variety of other plant species. For instance, a glycoside of an isomer, 5-hydroxy-7,3',4',5'-tetramethoxyflavone, has been identified in the seeds of Bauhinia variegata. nih.gov Other related isomers are more commonly found. The study of these related compounds provides insight into the distribution of polymethoxylated flavonoids in the plant kingdom.

Table 1: Occurrence of Structurally Similar Polymethoxyflavonoids in Various Plant Species

| Compound Name | Botanical Source(s) |

|---|---|

| 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone (Retusin) | Citrus sinensis (Sweet Orange), Kaempferia parviflora (Black Ginger) np-mrd.org |

| 5,7,3',4'-Tetramethoxyflavone | Murraya exotica (Orange Jasmine) medchemexpress.com |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Otanthus maritimus (Cottonweed), Artemisia giraldii nih.gov |

| 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | Aglaia edulis biosynth.com |

The isolation of flavonoids from plant materials is a multi-step process that begins with extraction, followed by purification to separate the target compound from a complex mixture of phytochemicals. e3s-conferences.org

Extraction: The general procedure for obtaining flavonoids involves the use of a solvent to solubilize the compounds from the plant matrix. e3s-conferences.org Traditional and modern methods are employed:

Solvent Extraction: Due to the polar nature of most flavonoids, polar solvents are typically used. Common choices include ethanol, methanol, or aqueous mixtures of these alcohols. e3s-conferences.org Methods like maceration (soaking the plant material in a solvent), percolation (continuously passing solvent through the material), and Soxhlet extraction (a continuous reflux process) are widely used. e3s-conferences.orgcreative-proteomics.com

Modern Techniques: To improve efficiency and reduce solvent consumption, advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly utilized. nih.gov UAE uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and flavonoid release. nih.gov

Purification: After an initial crude extract is obtained, it must be purified to isolate the specific flavonoid. Chromatography is the cornerstone of this process.

Column Chromatography: This is the most common purification method. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or macroporous resin. frontiersin.orgresearchgate.net A solvent or a mixture of solvents (the mobile phase) is passed through the column. By gradually increasing the polarity of the solvent mixture (gradient elution), compounds are separated based on their affinity for the stationary phase. researchgate.net

Thin-Layer Chromatography (TLC): Preparative TLC can be used for the final purification of small quantities of a compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification, HPLC is often the method of choice. creative-proteomics.com

Table 2: Summary of Common Flavonoid Isolation Techniques

| Technique | Principle | Common Materials/Solvents | Purpose |

|---|---|---|---|

| Extraction | |||

| Maceration/Percolation | Diffusion of compounds from plant matrix into a solvent. creative-proteomics.com | Ethanol, Methanol, Water | Initial recovery of crude extract. |

| Ultrasound-Assisted Extraction (UAE) | Cell wall disruption via ultrasonic cavitation to enhance solvent penetration. nih.gov | Ethanol, Methanol | Efficient and rapid crude extraction. |

| Purification | |||

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. frontiersin.org | Silica gel, Macroporous resin; Hexane, Ethyl acetate, Methanol gradients | Fractionation of crude extract and isolation of compounds. |

Biosynthetic Pathways and Endogenous Plant Functions

Flavonoids, including this compound, are synthesized in plants through the phenylpropanoid pathway. wikipedia.org This complex metabolic route generates a wide array of secondary metabolites.

Phenylpropanoid Pathway: The pathway begins with the amino acid L-phenylalanine, which is converted into cinnamic acid and then to 4-coumaroyl-CoA. researchgate.net

Chalcone (B49325) Synthesis: The first enzyme specific to flavonoid biosynthesis, chalcone synthase (CHS), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 chalcone skeleton. nih.govnih.gov

Flavanone (B1672756) Formation: Chalcone isomerase (CHI) then facilitates the cyclization of the chalcone into a flavanone, such as naringenin. Flavanones are critical intermediates and branch points in the pathway. mdpi.com

Flavone (B191248)/Flavonol Formation: The flavanone core is subsequently modified by a series of enzymes, including hydroxylases and synthases, to produce the basic skeletons of different flavonoid classes like flavones and flavonols. nih.gov

Tailoring Reactions: To arrive at a specific compound like this compound, the core flavonoid structure undergoes further modifications. These "tailoring" steps include hydroxylation at specific positions on the aromatic rings and subsequent methylation of these hydroxyl groups by enzymes known as O-methyltransferases (OMTs). mdpi.com The precise sequence of these reactions dictates the final structure of the polymethoxylated flavonoid.

Flavonoids are not essential for the primary growth and development of plants but serve crucial roles in adaptation, defense, and interaction with the environment. mdpi.com As a polymethoxylated flavonoid, this compound likely contributes to several of these protective and signaling functions.

Defense Against Biotic Stress: Flavonoids can act as defense compounds against pathogens and herbivores. They can function as phytoalexins, which are antimicrobial substances synthesized by plants in response to fungal or bacterial infection. mdpi.com Their taste can also deter feeding by insects and other herbivores. mdpi.com The methoxylation of flavonoids can enhance their stability and lipophilicity, potentially increasing their antimicrobial and insecticidal activity.

Protection from Abiotic Stress: One of the most critical roles of flavonoids is protecting plants from environmental stressors.

UV Shielding: Flavonoids accumulate in the epidermis of leaves and flowers, where they absorb high-energy UV-B radiation, thereby protecting underlying tissues and the photosynthetic apparatus from damage. mdpi.com

Antioxidant Activity: Plants produce reactive oxygen species (ROS) as a result of normal metabolic processes and in response to stresses like drought, high salinity, and extreme temperatures. Flavonoids are potent antioxidants that can scavenge these harmful ROS, mitigating oxidative damage to cells. mdpi.com

Signaling and Allelopathy: Flavonoids can act as signaling molecules. They play a well-established role in mediating the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria. nih.gov They can also be released into the soil (allelopathy) to inhibit the growth of competing plant species.

Molecular and Cellular Bioactivity Mechanisms

In Vitro Mechanistic Elucidation

Modulation of Specific Cellular Processes

Chondroprotection (based on research on related isomers)

Research into isomers of 3-Hydroxy-3',4',5,7-tetramethoxyflavone, such as 5,7,3',4'-tetramethoxyflavone (TMF), has demonstrated significant chondroprotective activity, suggesting a potential therapeutic role in managing osteoarthritis (OA). In vivo studies using OA rat models have shown that TMF can protect cartilage by decreasing the concentration of key inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2), in the synovial fluid of the knee. nih.govresearchgate.net

At the cellular level, TMF has been found to counteract the effects of PGE2-induced apoptosis in chondrocytes. nih.govresearchgate.net The mechanism involves the inhibition of the EP/cAMP/PKA signaling pathway and the Wnt/β-catenin signaling pathway. nih.govresearchgate.netnih.gov By preventing the stabilization and accumulation of β-catenin, TMF can modulate the gene expression that leads to cartilage degradation. nih.govresearchgate.net Network pharmacology studies have further identified core targets in the treatment of OA, such as STAT3, SRC, CTNNB1 (β-catenin), EGFR, and AKT1, and have implicated key signaling pathways like the PI3K-Akt and MAPK signaling pathways. nih.gov TMF's anti-inflammatory effects are also attributed to its ability to inhibit endoplasmic reticulum stress-induced chondrocyte apoptosis and significantly downregulate the production of nitric oxide (NO) and interleukin-6 (IL-6). nih.gov

Table 1: Effects of 5,7,3',4'-Tetramethoxyflavone (TMF) on Osteoarthritis Markers

| Marker/Pathway | Effect of TMF | Observed In |

|---|---|---|

| IL-1β, TNF-α, PGE2 | Decreased Concentration | Knee Synovial Fluid (OA Rat Model) |

| Chondrocyte Apoptosis | Counteracted (PGE2-induced) | In Vitro (Chondrocytes) |

| EP/cAMP/PKA Signaling | Inhibited | In Vitro (Chondrocytes) |

| β-catenin Signaling | Inhibited | In Vitro (Chondrocytes) |

| PI3K-Akt Signaling | Modulated | Network Pharmacology Analysis |

| MAPK Signaling | Modulated | Network Pharmacology Analysis |

Melanogenesis Inhibition (based on research on related isomers)

The process of melanogenesis, the synthesis of melanin pigment, is a key area of interest in dermatology. nih.govresearchgate.net Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov The primary enzyme in this pathway is tyrosinase, which catalyzes the initial steps of converting L-tyrosine to melanin. nih.govresearchgate.net Many polyphenolic compounds, including flavonoids, have been identified as inhibitors of melanogenesis, primarily by targeting tyrosinase activity. nih.govnih.gov

Flavonoids can inhibit tyrosinase through various mechanisms, including chelating the copper ions essential for the enzyme's catalytic activity. nih.gov Research on related flavonoids and isoflavones shows that they can act as direct tyrosinase inhibitors or modulate the expression of genes related to melanogenesis. nih.gov For example, some isoflavones reduce tyrosinase gene expression. nih.gov Signaling pathways, such as the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway, are crucial in regulating the expression of melanogenesis-related genes, including microphthalmia-associated transcription factor (MITF), which is a master regulator of tyrosinase. mdpi.com Inhibition of this pathway can lead to a downregulation of MITF and subsequent suppression of tyrosinase expression and melanin synthesis. mdpi.com Given the structural similarities, it is plausible that this compound could exert similar inhibitory effects on melanogenesis.

Intestinal Cell Permeability Enhancement

The presence of a hydroxyl group on the tetramethoxyflavone structure appears to play a crucial role in its interaction with intestinal cells. Studies using the Caco-2 cell model, a widely accepted in vitro model for the human intestinal barrier, have investigated the permeability of hydroxylated tetramethoxyflavones (hydroxyl-TMFs). semanticscholar.orgmdpi.comresearchgate.net

Research indicates that hydroxyl-TMFs, such as the isomer 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF), exhibit greater transport efficiency across the Caco-2 cell monolayer compared to their non-hydroxylated counterparts. semanticscholar.orgresearchgate.net This enhanced permeability is attributed to the increased hydrophilicity conferred by the hydroxyl group, which may facilitate passage through the gut. semanticscholar.orgresearchgate.net For instance, 3H7-TMF demonstrated a higher transport efficiency (46%) compared to another hydroxylated isomer (39%). semanticscholar.orgresearchgate.net While many polymethoxyflavones (PMFs) generally have low solubility, they can be highly permeable to membranes. mdpi.com The enhancement of the intestinal barrier function has also been observed with related compounds like 3,5,7,3',4'-pentamethoxyflavone, which was shown to increase the expression of tight junction proteins, further highlighting the potential of this class of compounds to modulate intestinal permeability. nih.govresearchgate.net

Table 2: Transport Efficiency of Hydroxylated Tetramethoxyflavone Isomers in Caco-2 Cells

| Compound | Transport Efficiency | Key Finding |

|---|---|---|

| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) | 46% | Demonstrates efficient transport across intestinal cell monolayer. semanticscholar.orgresearchgate.net |

| 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone (3H6-TMF) | 39% | Shows good transport efficiency, though less than 3H7-TMF. semanticscholar.orgresearchgate.net |

Preclinical Pharmacological Investigations in Animal Models

Anti-inflammatory Efficacy

The anti-inflammatory properties of polymethoxyflavones have been validated in preclinical animal models. In one study, an orange peel extract enriched with PMFs was tested in a carrageenan-induced paw edema mouse model, a standard method for screening anti-inflammatory drugs. sciopen.comresearchgate.net Oral administration of the PMF-rich extract resulted in a significant, dose-dependent reduction in paw edema. sciopen.com Notably, a 250 mg/kg dose of the extract exhibited an anti-inflammatory effect comparable to that of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. sciopen.com

Furthermore, the anti-inflammatory effects of specific PMFs have been investigated in models of neuroinflammation. In a mouse model where systemic inflammation was induced by lipopolysaccharide (LPS), 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF) was shown to suppress the activation of microglia in the brain. nih.govmdpi.com Since microglial activation is a hallmark of neuroinflammation, this finding suggests that PMFs can exert anti-inflammatory effects within the central nervous system. nih.govmdpi.com

Neuroprotective Effects and Cognitive Function Modulation

Flavonoids as a class are recognized for their neuroprotective capabilities, with actions that include protecting neurons from neurotoxin-induced injury, suppressing neuroinflammation, and promoting memory, learning, and cognitive function. nih.gov These effects are often linked to their ability to interact with critical protein and lipid kinase signaling cascades and to improve cerebrovascular blood flow. nih.gov

Preclinical studies with specific polymethoxyflavones support these general findings. For example, in a chronic inflammation mouse model induced by LPS, 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF) was found to promote the production of brain-derived neurotrophic factor (BDNF) and stimulate neurogenesis in the brain. nih.govmdpi.com BDNF is a key molecule involved in neuronal survival, differentiation, and synaptic plasticity. mdpi.com The ability of polyphenols to enhance the activity of CREB and BDNF is believed to be a key mechanism underlying their neuroprotective and cognitive-enhancing effects. mdpi.com These findings suggest that this compound and related PMFs hold potential for limiting neurodegeneration and mitigating age-dependent declines in cognitive performance. nih.gov

Cardiovascular System Regulation (e.g., Vasorelaxation in rat aortic ring assay for related isomers)

Research on isomers of this compound, particularly other tetramethoxyflavone structures, has demonstrated significant effects on the cardiovascular system. A key mechanism explored is vasorelaxation, the process of relaxing the smooth muscle in blood vessels, which leads to vasodilation and can help regulate blood pressure.

A study investigating the isomer 3′-hydroxy-5,6,7,4′-tetramethoxyflavone (TMF) utilized a rat aortic ring assay to elucidate its vasorelaxant mechanisms. The study found that TMF induced relaxation in aortic rings that were pre-contracted with phenylephrine. miloa.eunih.gov This effect was found to be multifaceted, involving multiple signaling pathways. The vasorelaxant effect of TMF was significantly reduced in the absence of the vascular endothelium, suggesting its action is largely endothelium-dependent. miloa.euresearchgate.net

The mechanisms identified for TMF-induced vasorelaxation include:

NO/sGC/cGMP Pathway: The effect was diminished by inhibitors of nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC), indicating that TMF stimulates the production of nitric oxide (NO), which in turn activates the sGC/cGMP signaling cascade that promotes relaxation. nih.govresearchgate.net

Prostacyclin Pathway: The use of indomethacin, a cyclooxygenase inhibitor, also reduced the vasorelaxant effect, pointing to the involvement of prostacyclin, another vasodilator. miloa.eunih.gov

Ion Channel Modulation: TMF's action involves the blocking of calcium channels (VOCC) and the modulation of potassium channels. miloa.eunih.gov It was also found to inhibit the release of calcium from intracellular stores (sarcoplasmic reticulum). miloa.eu

Receptor Involvement: The relaxation was also reduced by antagonists for muscarinic and beta-adrenergic receptors, suggesting a complex interaction with these systems. nih.govresearchgate.net

Beyond single isomers, the broader class of polymethoxyflavones (PMFs) found in citrus fruits is recognized for supporting cardiovascular health. herbalpharmacist.comnutraceuticalbusinessreview.com These compounds can help improve endothelial function, which is crucial for regulating blood pressure. nutraceuticalbusinessreview.com Their antioxidant properties protect endothelial cells from oxidative damage, thereby promoting better blood flow. nutraceuticalbusinessreview.com Some PMFs, such as nobiletin and tangeretin, have been shown to help maintain healthy cholesterol and triglyceride levels. nutraceuticalbusinessreview.com

| Mechanism | Description | Key Findings |

|---|---|---|

| Endothelium-Dependent Relaxation | Requires the presence of the vascular endothelium to exert its full effect. | The vasorelaxant effect was significantly decreased in endothelium-denuded aortic rings. miloa.eunih.gov |

| NO/sGC/cGMP Pathway | Stimulates nitric oxide production, leading to smooth muscle relaxation. | Inhibitors of this pathway significantly reduced the relaxation caused by TMF. nih.gov |

| Calcium Channel Blockade | Inhibits calcium influx into vascular smooth muscle cells and its release from internal stores. | TMF was found to block voltage-operated calcium channels (VOCC) and reduce Ca2+ release from the sarcoplasmic reticulum. miloa.eunih.gov |

| Potassium Channel Modulation | Affects potassium channels, which play a role in setting the membrane potential of smooth muscle cells. | The presence of potassium channel blockers reduced the vasorelaxant effect. nih.gov |

Hepatic Protection Studies (based on research on related isomers)

Polymethoxyflavones (PMFs) have demonstrated significant hepatoprotective effects in preclinical studies. caringsunshine.comtandfonline.com Research on related isomers suggests a potential role in protecting the liver from various forms of injury, primarily through antioxidant and anti-inflammatory mechanisms.

In animal models, PMFs have been shown to protect the liver against toxin-induced damage. For instance, an extract from Citrus aurantium L., rich in the PMF nobiletin, was found to exert a protective effect against both acute and chronic liver injury induced by carbon tetrachloride (CCl4) in mice. nih.gov The administration of the PMF-rich extract restored the altered levels of hepatic enzymes and improved the liver's antioxidant status by boosting antioxidant enzymes and lowering lipid peroxidation. tandfonline.comnih.gov This protective action is linked to the enhancement of the nuclear factor E2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. nih.gov

Furthermore, PMFs may help address conditions like non-alcoholic fatty liver disease (NAFLD). caringsunshine.com They have been observed to improve lipid metabolism and reduce the accumulation of fat in the liver. herbalpharmacist.comcaringsunshine.com Studies indicate that PMFs can regulate the expression of proteins involved in cholesterol metabolism and bile acid circulation, potentially ameliorating hypercholesterolemia by promoting the excretion of cholesterol from the liver. nih.gov Nobiletin, in particular, has been noted for its ability to reduce liver fat accumulation and inflammation. herbalpharmacist.com

| Protective Effect | Mechanism of Action | Supporting Evidence (from related isomers) |

|---|---|---|

| Protection against Toxin-Induced Injury | Enhancement of antioxidant enzymes, reduction of lipid peroxidation, and activation of the Nrf2 pathway. nih.gov | Citrus aurantium extract protected against CCl4-induced hepatotoxicity in mice. nih.gov |

| Amelioration of Fatty Liver | Improvement of lipid metabolism and reduction of hepatic fat accumulation. caringsunshine.com | Nobiletin was found to reduce liver fat and inflammation. herbalpharmacist.com |

| Cholesterol Regulation | Promotion of cholesterol metabolism and excretion via regulation of bile acid pathways. nih.gov | PMFs were shown to ameliorate hypercholesterolemia in rats. nih.gov |

Antihypertensive Activity (based on research on related isomers)

The vasorelaxant properties of PMFs contribute to their potential antihypertensive activity. tandfonline.com By promoting the widening of blood vessels, these compounds can help lower blood pressure. The traditional use of plants containing these flavonoids for treating hypertension has prompted scientific investigation into their mechanisms. nih.gov

A study on hypertensive rats induced by Nω-nitro-L-arginine (a nitric oxide synthase inhibitor) explored the prophylactic effects of PMF-rich orange peel oil. mdpi.com The oil, containing several PMFs including sinensetin, nobiletin, and tangeretin, was found to reduce both systolic and diastolic blood pressure in the hypertensive rats. mdpi.com The mechanism appears to be linked to the nitric oxide (NO) system. The PMF treatment increased the expression of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), enzymes responsible for producing NO, which is a key molecule for regulating blood vessel tension. mdpi.com

Flavonoids in general are known for their antihypertensive capacity, often by modulating the renin-angiotensin-aldosterone system and improving endothelial dysfunction through the activation of NO-synthase. nih.gov

Potential for Psoriasis Treatment via Chemokine Signaling Pathways (based on research on related isomers)

Psoriasis is a chronic immune-mediated skin disease characterized by inflammation and hyperproliferation of keratinocytes. nih.gov Chemokines play a crucial role in this process by recruiting immune cells like T lymphocytes and neutrophils to the skin, perpetuating the inflammatory cycle. nih.gov Research on certain flavonoids suggests they may interfere with these inflammatory pathways, offering potential as therapeutic agents.

While direct studies on this compound for psoriasis are scarce, research on related flavonoids provides valuable insights. For example, Nobiletin , a well-studied PMF, was shown to ameliorate psoriasis-like skin lesions in a mouse model. acs.org Nobiletin treatment reduced the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-17. acs.org It also suppressed the proliferation of skin cells by downregulating the expression of proliferation markers (Ki-67 and PCNA). This effect was linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key pathway involved in cellular responses to inflammatory stimuli. acs.org

Another related flavonoid, Fisetin (3,7,3′,4′-tetrahydroxyflavone) , has also been investigated for its potential in managing psoriasis. nih.gov Fisetin was found to inhibit the proliferation of human keratinocytes and modulate key inflammatory signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. nih.govresearchgate.net By inhibiting these pathways, fisetin can reduce the production of inflammatory mediators and control the abnormal cell growth characteristic of psoriasis. nih.gov These findings suggest that related flavonoid structures could potentially treat psoriasis by modulating cytokine and chemokine-driven inflammatory signaling.

| Compound (Isomer/Related Flavonoid) | Observed Effects in Psoriasis Models | Signaling Pathways Implicated |

|---|---|---|

| Nobiletin | Reduced skin lesions; decreased pro-inflammatory cytokines (IL-1β, IL-6, IL-17); suppressed keratinocyte proliferation. acs.org | Downregulation of the MAPK signaling pathway. acs.org |

| Fisetin | Inhibited proliferation of keratinocytes; reduced production of inflammatory cytokines. nih.govresearchgate.net | Inhibition of PI3K/Akt/mTOR and MAPK pathways. nih.gov |

Structure Activity Relationship Sar Analysis

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Bioactivity and Solubility

The bioactivity and solubility of flavonoids are heavily dependent on the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on their aromatic rings. These functional groups influence the molecule's electronic properties, steric effects, and ability to form hydrogen bonds.

Bioactivity: The antioxidant capacity of flavonoids is a key aspect of their bioactivity and is strongly influenced by the substitution pattern. The presence of hydroxyl groups, particularly on the B-ring, is crucial for free radical scavenging. researchgate.net For instance, flavonoids with an o-dihydroxy (catechol) group on the B-ring are potent antioxidants. nih.gov While 3-Hydroxy-3',4',5,7-tetramethoxyflavone lacks a catechol group, the 3-hydroxy group on the C-ring is significant. This 3-OH group, in conjunction with the C4-oxo group and the C2-C3 double bond, is a critical structural feature for the antioxidant activity of flavonols. nih.gov

Methylation of hydroxyl groups to form methoxy groups can modulate bioactivity. While methylation might decrease the free radical scavenging ability by removing a hydrogen-donating hydroxyl group, it can increase the lipophilicity of the molecule. mdpi.com This enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially increasing its bioavailability and efficacy in certain biological systems. For example, in some flavones, the presence of methoxy groups at the C7 position has been shown to enhance anti-inflammatory activity. mdpi.com

Studies on related polymethoxyflavones have demonstrated various biological effects. For instance, 3',4',5',5,7-pentamethoxyflavone (B192069) has shown anticancer properties. kent.ac.uk The substitution pattern in this compound, with methoxy groups at positions 3', 4', 5, and 7, and a hydroxyl group at position 3, suggests a complex interplay between its antioxidant potential and its ability to interact with specific cellular targets. The hydroxyl group at position 5 is also considered important for activity against certain bacteria, such as MRSA. nih.gov

Solubility: The solubility of flavonoids is a critical factor for their absorption and bioavailability. Generally, increasing the number of hydroxyl groups enhances water solubility due to their ability to form hydrogen bonds with water. Conversely, methylation of these hydroxyl groups to methoxy groups increases lipophilicity and decreases aqueous solubility. mdpi.com Glycosylation, the attachment of sugar moieties, is a natural mechanism that significantly increases the water solubility of flavonoids. nih.gov this compound, with four methoxy groups, is expected to be a relatively lipophilic compound with limited water solubility, which could influence its pharmacokinetic profile.

| Functional Group & Position | Influence on Bioactivity | Influence on Solubility |

|---|---|---|

| 3-OH (C-Ring) | Crucial for antioxidant activity, especially in combination with the 4-oxo group. nih.gov | Slightly increases polarity. |

| 5-OH (A-Ring) | Important for anti-MRSA activity. nih.gov Forms hydrogen bond with 4-oxo group, affecting planarity and activity. | Contributes to polarity. |

| 7-OH/OCH₃ (A-Ring) | Methoxy group at C7 can enhance anti-inflammatory activity. mdpi.com | Methoxy group increases lipophilicity. |

| B-Ring -OH groups | Number and position are critical for antioxidant capacity; catechol (o-dihydroxy) structure is highly effective. nih.gov | Increases aqueous solubility. |

| B-Ring -OCH₃ groups | Increases lipophilicity, potentially enhancing membrane permeability and bioavailability. mdpi.com May alter target specificity. | Decreases aqueous solubility. |

Role of the Flavone (B191248) Backbone and Ring Substitutions in Biological Efficacy

The fundamental flavone backbone (2-phenyl-chromen-4-one) is essential for the biological properties of this class of compounds. Key structural features of the backbone itself contribute significantly to its efficacy.

The C2-C3 double bond in the C-ring, in conjugation with the 4-oxo (carbonyl) group, is a determining factor for the activity of many flavonoids. tamu.edu This arrangement creates a planar structure and facilitates electron delocalization across the molecule, which is important for receptor binding and antioxidant activity. nih.gov This delocalization allows the flavonoid radical to be stabilized, making it a better free radical scavenger. nih.gov The absence of this double bond, as seen in the related flavanones, can lead to a significant reduction in certain biological activities. tamu.edu

Substitutions on the A and B rings also play a pivotal role. The aromatic character of both the A and B rings is essential for biological activity. nih.gov

B-Ring Substitutions: The substitution pattern on the B-ring is often considered the most critical determinant of antioxidant activity. nih.gov The number and location of hydroxyl groups on the B-ring dictate the capacity to donate hydrogen atoms and scavenge reactive oxygen species. researchgate.netmdpi.com

C-Ring Substitutions: The most significant substitution on the C-ring for bioactivity is the hydroxyl group at position 3, which defines the flavonol subclass. This 3-OH group is a key site for glycosylation and contributes directly to the antioxidant potential. nih.gov

| Structural Feature | Role in Biological Efficacy | Example Compound Class |

|---|---|---|

| Flavone Backbone (C6-C3-C6) | Provides the fundamental scaffold for interaction with biological targets. Essential for activity. nih.gov | All Flavonoids |

| C2=C3 Double Bond | In conjugation with 4-oxo group, enhances planarity and electron delocalization, crucial for antioxidant and kinase inhibitory activity. tamu.edu | Flavones, Flavonols |

| 4-Oxo (Carbonyl) Group | Key for hydrogen bonding, metal chelation, and electron delocalization. nih.gov | Flavones, Flavonols, Flavanones |

| A-Ring Substitutions (e.g., C5, C7) | Modulate lipophilicity and specific target interactions (e.g., 5-OH for anti-MRSA activity). nih.gov | Chrysin, Apigenin |

| B-Ring Substitutions (e.g., C3', C4') | Primary determinant of antioxidant activity; number and position of -OH groups are critical. nih.gov | Quercetin (B1663063), Luteolin |

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between flavonoids and their biological targets at a molecular level. These techniques provide insights into the binding modes, affinities, and the specific forces driving the ligand-protein complex formation, which helps to explain the observed biological activities.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor or enzyme. For flavonoids, docking simulations have been used to explore their interactions with a wide range of targets, including enzymes like lipoxygenase and protein kinases, as well as receptors like the estrogen receptor. nih.govnih.gov For a compound like this compound, docking studies could identify key amino acid residues in a target's active site that interact with its specific functional groups. For example, the 3-hydroxyl group could act as a hydrogen bond donor, while the methoxy groups could engage in hydrophobic or van der Waals interactions. nih.gov The planar flavone backbone often facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Molecular dynamics simulations can further refine the results from docking by simulating the movement of the ligand-protein complex over time, providing information on its stability. nih.gov These simulations have confirmed that flavonoids can form stable complexes with their targets, maintained by a network of hydrogen bonds and hydrophobic interactions. nih.gov

For instance, a computational study on 5-hydroxy-3',4',7-trimethoxyflavone (a closely related compound) and the enzyme lipoxygenase showed that its binding was stabilized by hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov Similarly, docking studies of 3-methoxy flavone derivatives with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have been conducted to explore their anticancer potential. nih.gov Such studies allow for the rational design of new flavonoid derivatives with improved potency and selectivity by modifying the substitution pattern to optimize interactions with the target protein.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Separation and Quantification Techniques (e.g., HPLC, UPLC-PDA, GC-MS)

The separation and quantification of 3-Hydroxy-3',4',5,7-tetramethoxyflavone from complex matrices, such as plant extracts, are typically achieved using high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector are powerful tools for this purpose. While specific validated methods for this exact compound are not extensively detailed in the public domain, established protocols for similar polymethoxyflavones provide a robust framework.

For instance, a typical reversed-phase HPLC or UPLC method would likely involve a C18 column with a gradient elution system. The mobile phase would likely consist of a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. The PDA detector allows for the monitoring of the elution profile at multiple wavelengths, which aids in the identification and purity assessment of the compound based on its characteristic UV-Vis absorption spectrum. The method would be validated according to international guidelines to ensure its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this flavone (B191248), particularly for its identification in complex volatile or semi-volatile mixtures. Prior to analysis, the compound would likely require derivatization to increase its volatility. The technique provides information based on the retention time of the compound and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) provides crucial information about the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the accurate mass, confirming the molecular formula as C₁₉H₁₈O₇. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that are invaluable for structural confirmation. The fragmentation of polymethoxyflavones often involves the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, as well as losses of methyl radicals (•CH₃), methane (B114726) (CH₄), and carbon monoxide (CO). researchgate.net For this compound (precursor m/z 359.1125 for [M+H]⁺), characteristic fragment ions are observed that help to piece together the structure. nih.gov

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss/Fragment Identity |

|---|---|---|

| 359.1125 | 326.2 | Loss of CH₃ and H₂O |

| 303.2 | Further fragmentation | |

| 167.1 | Fragment from B-ring | |

| 123.0 | Further fragmentation |

Computational Chemistry Approaches for Reactivity and Interaction Prediction (e.g., DFT/PBEPBE, Hirshfeld surface investigations)

Computational chemistry provides valuable insights into the electronic structure, reactivity, and intermolecular interactions of this compound.

Density Functional Theory (DFT) calculations, using functionals such as PBEPBE, are employed to optimize the molecular geometry and to predict various molecular properties. researchgate.net These calculations can predict vibrational frequencies (IR and Raman), electronic properties (such as the HOMO-LUMO energy gap), and NMR chemical shifts, which can be compared with experimental data for validation. researchgate.net The molecular electrostatic potential (MEP) surface can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, which is important for understanding its reactivity and intermolecular interactions. researchgate.net

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT/PBEPBE | Optimized molecular geometry | Provides the most stable 3D structure of the molecule. |

| DFT/PBEPBE | Vibrational frequencies (IR/Raman) | Allows for comparison with experimental spectroscopic data. |

| DFT/PBEPBE | HOMO-LUMO energy gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| DFT/PBEPBE | Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

| Hirshfeld Surface Analysis | Visualization of intermolecular contacts | Identifies and visualizes interactions like hydrogen bonds in the crystal lattice. |

| Hirshfeld Surface Analysis | 2D Fingerprint Plots | Quantifies the contribution of different types of intermolecular contacts to crystal packing. |

Biotransformation and Pharmacokinetic Considerations Preclinical

Metabolic Fate in Biological Systems (e.g., Methylation, Demethylation, Hydroxylation)

Preclinical studies on polymethoxyflavones (PMFs) indicate that their metabolic fate is primarily governed by enzymatic reactions such as demethylation and hydroxylation, which aim to increase their polarity for easier excretion. The liver is a primary site for these biotransformations. mdpi.com The flavonoid structure, particularly the substitution pattern on the A and B rings, significantly influences how it is metabolized. mdpi.com

While direct metabolic studies on 3-Hydroxy-3',4',5,7-tetramethoxyflavone are limited, research on the closely related compound 5,7,3',4'-tetramethoxyflavone (TMF) in rat models provides significant insight into the likely metabolic pathways. In these studies, the primary metabolic transformations observed were demethylation at various positions on the flavonoid skeleton, followed by hydroxylation. nih.govresearchgate.net For instance, the methoxy (B1213986) groups at the C-3', C-4', C-5, and C-7 positions are all potential sites for O-demethylation. nih.govresearchgate.net This process is a crucial step that often precedes further conjugation reactions, such as sulfation or glucuronidation, which are common metabolic routes for flavonoids. researchgate.netnih.gov The presence of the 3-hydroxy group on the target compound is the result of a hydroxylation reaction, a common metabolic step for many flavonoids. nih.gov The number and position of methoxy groups are key determinants of the biological activity and subsequent metabolic processing of these compounds. nih.gov

Metabolite Identification and Profiling

The identification of metabolites is critical for understanding the in vivo effects of a compound. For the analogue 5,7,3',4'-tetramethoxyflavone (TMF), studies using isotope-labeling methods coupled with ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry have successfully identified several metabolites in rat urine. nih.govresearchgate.net

These metabolites are products of single demethylation reactions at different positions on the flavonoid core. The identified compounds confirm that O-demethylation is a major metabolic pathway. nih.govresearchgate.net One of the identified metabolites was a sulfate conjugate, indicating that after the initial demethylation and hydroxylation, phase II conjugation reactions occur to facilitate elimination. nih.govresearchgate.net

| Parent Compound | Metabolite Identified in Rat Urine | Metabolic Reaction |

|---|---|---|

| 5,7,3',4'-Tetramethoxyflavone (TMF) | 3'-hydroxy-5,7,4'-trimethoxyflavone | Demethylation |

| 7-hydroxy-5,3',4'-trimethoxyflavone | Demethylation | |

| 4'-hydroxy-5,7,3'-trimethoxyflavone | Demethylation | |

| 5-hydroxy-7,3',4'-trimethoxyflavone | Demethylation | |

| 7-hydroxy-5,3',4'-trimethoxyflavone sulfate | Demethylation, Sulfation |

This table details metabolites identified from the related compound 5,7,3',4'-Tetramethoxyflavone, as reported in preclinical rat studies. nih.govresearchgate.net

Absorption and Permeability Studies in In Vitro Models

The absorption and permeability of flavonoids are key determinants of their oral bioavailability. In vitro models, such as the Caco-2 cell monolayer, are widely used to predict human intestinal absorption. nih.govspringernature.com These cells, derived from a human colon epithelial cancer cell line, differentiate to form tight junctions and mimic the intestinal epithelium. nih.gov

Studies on various tetramethoxyflavones (TMFs) using the Caco-2 model have shown that these compounds generally exhibit high permeability despite having low aqueous solubility. nih.govisnff-jfb.com The presence of hydroxyl groups can significantly influence this permeability. Research comparing different hydroxylated TMFs demonstrated that they were transported more efficiently across the Caco-2 cell monolayer than their non-hydroxylated counterparts. nih.gov For example, 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) showed faster transport and absorption efficiency compared to other TMFs tested. nih.govresearchgate.net This suggests that the hydroxyl group, as found in this compound, may enhance membrane permeability and absorption. nih.gov The increased hydrophilicity and potential for steric hindrance from hydroxyl bonds are thought to contribute to this improved transport. nih.govresearchgate.net

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) |

|---|---|

| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone (3H7-TMF) | 1.95 × 10-6 |

| 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone (3H6-TMF) | 1.74 × 10-6 |

| 3′,4′,7,8-tetramethoxyflavone (78-TMF) | 8.83 × 10-5 |

| 3′,4′,5,7-tetramethoxyflavone (57-TMF) | 1.43 × 10-5 |

This table presents the permeability values of various tetramethoxyflavones across a Caco-2 cell monolayer, indicating that hydroxylated TMFs (3H7-TMF and 3H6-TMF) were transported more effectively. nih.gov

Emerging Research Frontiers and Future Perspectives

Deeper Mechanistic Insights and Target Identification

Future research on 3-Hydroxy-3',4',5,7-tetramethoxyflavone will need to delve deeper into its molecular mechanisms and identify specific cellular targets to understand its full therapeutic potential. Studies on related hydroxylated PMFs show they can regulate a wide range of cellular processes, including cell death, proliferation, and metabolism, by modulating signaling cascades, gene transcription, and enzyme activities. nih.gov For instance, various PMFs have been shown to inhibit oncogenic factors such as STAT3, NF-κB, Akt, PI3K, and Wnt. nih.gov

A significant area of investigation is the interaction of these compounds with metabolic enzymes. The presence and position of hydroxyl and methoxy (B1213986) groups significantly influence how flavonoids are metabolized and how they interact with enzymes like the cytochrome P450 (CYP) family. nih.gov Research on similar hydroxylated tetramethoxyflavones has demonstrated potent, concentration-dependent inhibitory effects on several key CYP enzymes, which are crucial for drug metabolism. nih.gov The presence of a 3-hydroxyl group, as in the target compound, has been noted to decrease the inhibition of CYP3A4 while affecting the inhibition of other enzymes like CYP1A2, CYP2C9, and CYP2C19. nih.gov

Further research could employ techniques like photoaffinity labeling and mass spectrometry proteomics to isolate and identify the direct protein targets of this compound. A study on the related 3',4',5',5,7-pentamethoxyflavone (B192069) successfully used this approach to identify proteins involved in the unfolded protein response (UPR) and cellular stress responses as potential targets in colorectal cancer cells. kent.ac.uk Applying similar methodologies could reveal novel pathways and targets for this compound.

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |

|---|---|---|---|---|---|

| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone | Data Not Available | Data Not Available | Data Not Available | 2.28 ± 0.46 | 0.15 ± 0.07 |

| 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 0.44 ± 0.12 |

| 3′,4′,7,8-tetramethoxyflavone | 0.79 ± 0.12 | 1.49 ± 0.16 | 1.85 ± 0.14 | Data Not Available | Data Not Available |

Exploration of Synergistic and Combinatorial Effects with Other Bioactive Compounds

A significant frontier in natural product research is moving beyond the "single-compound, single-target" paradigm to explore the synergistic effects of multiple compounds working in concert. researchgate.net Phytochemicals in medicinal plants often exhibit enhanced pharmacological effects through synergistic or additive interactions. researchgate.net This can involve targeting different points of the same signaling pathway, improving bioavailability, or other complex mechanisms. researchgate.net

Research involving flavonoids closely related to this compound has demonstrated the potential for such synergistic interactions. For example, a study on the vasodilatory properties of compounds from Orthosiphon stamineus found that specific combinations of sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) achieved significantly higher efficacy than would be expected from their individual effects. researchgate.net Similarly, a mixture of PMFs including 3',4',5,7-tetramethoxyflavone (B192521) (the non-hydroxylated parent compound) showed synergistic effects in reducing the formation of harmful compounds in grilled meat products. nih.gov

Future studies should systematically evaluate this compound in combination with other flavonoids, conventional pharmaceuticals, and bioactive food components. Such research could uncover potent combinations for managing complex, multifactorial diseases where multi-target approaches are often more effective. researchgate.netmdpi.com

| Combination Group | Composition Ratio (Sinensetin:Eupatorin:TMF) | Vasodilatory Efficacy (%) |

|---|---|---|

| G2 | 1:2:1 | 190.0 |

| G7 | 2:1:2 | 148.0 |

| G27 | 1:1:1 | 117.6 |

| G28 | 2:2:2 | 116.3 |

Development of Advanced Preclinical Models for Efficacy and Mechanism Validation

To accurately predict the therapeutic potential of this compound, it is crucial to move beyond simple preclinical models and adopt more advanced systems that better replicate human physiology and disease states. Currently, research on related PMFs utilizes a range of in vitro and in vivo models.

In Vitro Cellular Models: Caco-2 cell monolayers are commonly used to assess intestinal permeability and absorption. nih.gov Various cancer cell lines, such as human glioblastoma and leukemia cells, are employed to investigate anticancer properties and mechanisms like the reversal of multidrug resistance. nih.gov For studying joint health, primary chondrocytes or chondrocyte cell lines are used to evaluate chondroprotective effects against inflammatory or stress-induced damage. researchgate.netmedchemexpress.com

In Vivo Animal Models: Rodent models are instrumental in validating in vitro findings. For example, osteoarthritis has been induced in rat models to demonstrate the chondroprotective activity of related tetramethoxyflavones. researchgate.net

Future research should incorporate more sophisticated models. Three-dimensional (3D) cell cultures, such as spheroids or organoids, can provide a more accurate representation of the tumor microenvironment or tissue architecture. The development of patient-derived xenografts (PDX) in animal models could offer a more personalized approach to testing anticancer efficacy. For neurodegenerative or metabolic diseases, transgenic animal models that mimic the human condition would be invaluable for validating the compound's efficacy and clarifying its mechanism of action.

Biopharmaceutical Development and Delivery Systems for Enhanced Bioavailability

A major challenge for many flavonoids, including PMFs, is their poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy. nih.govresearchgate.net While PMFs often exhibit high membrane permeability, their low solubility can be a rate-limiting step for absorption. nih.gov

The structural features of this compound, particularly the hydroxyl group, are expected to enhance its hydrophilicity and potentially improve its solubility and transport across intestinal barriers compared to its non-hydroxylated counterparts. nih.gov Studies on other hydroxylated TMFs have shown that the presence of a hydroxyl group can facilitate transport across Caco-2 cell monolayers, a predictor of intestinal absorption. nih.gov

To overcome bioavailability challenges, the development of advanced delivery systems is a key area of future research. Nanoformulation strategies, such as loading the compound into liposomes, nanoparticles, or nanoemulsions, can significantly enhance solubility, protect the compound from degradation in the gastrointestinal tract, and improve its absorption profile. researchgate.net For instance, a liposomal delivery system developed for an extract containing 3′-hydroxy-5, 6, 7, 4′-tetramethoxyflavone was shown to improve its release properties and stability. researchgate.net Such biopharmaceutical approaches will be critical for translating the potential of this compound into a viable therapeutic agent.

| Compound | Papp (cm/s) | Relative Transport Efficiency |

|---|---|---|

| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone | Data Not Available | Significantly greater than other TMFs |

| 3′,4′,5,7-tetramethoxyflavone | 1.43 x 10-5 | Poorly absorbed |

Translational Research Pathways and Novel Therapeutic Applications

The collective evidence from studies on this compound and structurally similar PMFs points toward several promising pathways for translational research and novel therapeutic applications. The goal of translational research is to bridge the gap between basic scientific discoveries and their practical application in human health.

Potential therapeutic avenues for exploration include:

Oncology: Given the demonstrated anticancer properties of related flavonoids and their ability to modulate key signaling pathways, this compound could be investigated as a chemopreventive agent or as an adjunct to conventional chemotherapy. nih.gov Its potential to reverse multidrug resistance, as seen with 5-hydroxy-3',4',7-trimethoxyflavone, is a particularly compelling area for development. nih.gov

Inflammatory and Degenerative Diseases: The chondroprotective activities observed with similar tetramethoxyflavones suggest a potential role in managing osteoarthritis and other degenerative joint diseases. researchgate.netmedchemexpress.com Its anti-inflammatory properties could also be harnessed for a broader range of inflammatory conditions. nih.gov

Cardiovascular Health: The vasodilatory effects exhibited by the related compound 3'-hydroxy-5,6,7,4'-tetramethoxyflavone indicate a potential application in promoting cardiovascular health, possibly in the management of hypertension. researchgate.net

Nutraceuticals and Functional Foods: As a naturally occurring compound found in some plants, there is potential for its development as a high-value nutraceutical or functional food ingredient aimed at promoting general wellness, antioxidant support, or joint health. nih.govnih.gov

Future translational efforts will require rigorous preclinical testing in advanced models, followed by well-designed clinical trials to establish safety and efficacy in humans. Identifying specific biomarkers to monitor its biological effects will also be crucial for its successful clinical development.

Q & A

Q. What advanced spectroscopic techniques resolve structural ambiguities in methoxyflavone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.